ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H11ClN2O3 and a molecular weight of 230.65 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand the biological activities of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The formyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound being studied.
Comparison with Similar Compounds
Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:
Ethyl 2-(5-chloro-4-formyl-3-ethyl-1H-pyrazol-1-yl)acetate: Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
Ethyl 2-(5-chloro-4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate: Contains a phenyl group, which can significantly alter its chemical properties and interactions with biological targets.
Biological Activity
Ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative with significant potential in medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of 230.65 g/mol. The biological activity of this compound has been the subject of various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This method allows for the formation of the desired compound while maintaining its structural integrity.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : The formyl group can be reduced to a hydroxymethyl group.
- Substitution : The chlorine atom can be substituted with nucleophiles like amines or thiols.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activity. Studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, derivatives have been reported to exert antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Case Studies
- In Vitro Studies : In one study, derivatives of pyrazole demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values indicating potent activity. These findings suggest that modifications in the pyrazole structure can enhance biological efficacy against specific cancer types .
- In Vivo Studies : Animal models have shown that certain pyrazole derivatives possess antitumor activity, leading to decreased tumor size and improved survival rates in treated subjects. These results support further exploration into their therapeutic potential .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their ability to inhibit bacterial growth and have been tested against various pathogens. The mechanism often involves interference with bacterial enzymes or metabolic pathways .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in preclinical studies, where it exhibited the ability to reduce inflammation markers in vitro. This activity may be attributed to its interaction with specific inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with molecular targets such as enzymes and receptors involved in cancer progression and inflammation. The presence of the formyl group and the pyrazole ring enhances binding affinity to these targets, modulating various biological pathways effectively .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other pyrazole derivatives:
Compound Name | Structure Variations | Biological Activity |
---|---|---|
Ethyl 2-(5-chloro-4-formyl-3-methylpyrazol-1-yl)acetate | Methyl group at position 3 | Anticancer, antimicrobial |
Ethyl 2-(5-chloro-4-formyl-3-phenylpyrazol-1-yl)acetate | Phenyl group instead of methyl | Enhanced reactivity and potential anticancer effects |
Properties
IUPAC Name |
ethyl 2-(5-chloro-4-formyl-3-methylpyrazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-15-8(14)4-12-9(10)7(5-13)6(2)11-12/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCHLZCPHSGERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353302 | |
Record name | ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263553-80-6 | |
Record name | ethyl 2-(5-chloro-4-formyl-3-methyl-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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